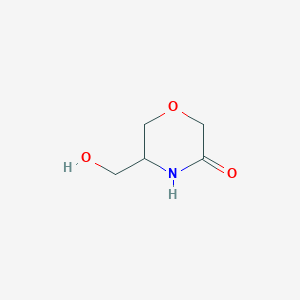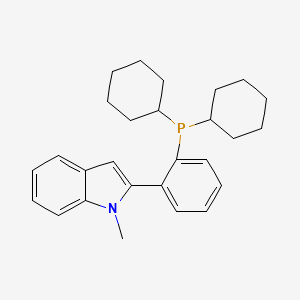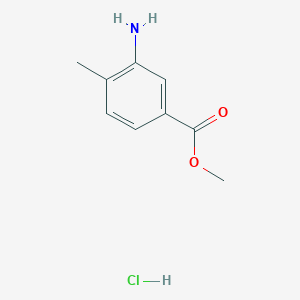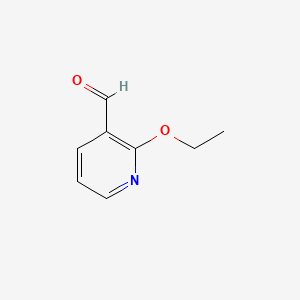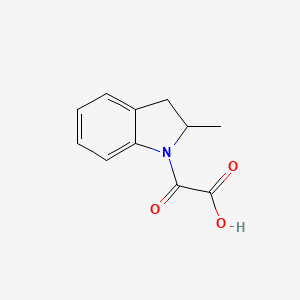
(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a chemical compound with the CAS Number: 1018295-36-7. It has a molecular weight of 205.21 and its IUPAC name is the same as the common name . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indole derivatives, including (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid, have shown promise in antiviral therapy. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of derivatives that can target a broad range of RNA and DNA viruses, making them valuable in the development of new antiviral drugs.
Anti-inflammatory Applications
The indole scaffold is a key feature in many anti-inflammatory agents. Indole derivatives can modulate the inflammatory response, which is crucial in treating conditions like arthritis and other chronic inflammatory diseases. The oxoacetic acid moiety in the compound may contribute to this activity by influencing key inflammatory pathways .
Anticancer Applications
Indole derivatives are known to possess anticancer properties. They can act on various pathways involved in cancer cell proliferation, apoptosis, and metastasis. The presence of the indole ring system in (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid suggests potential utility in cancer treatment, particularly in targeting specific tumor cells or pathways .
Anti-HIV Applications
Research has indicated that certain indole derivatives can be effective against HIV-1. Molecular docking studies of novel indolyl derivatives have shown potential in inhibiting the replication of the HIV-1 virus. This highlights the role of indole-based compounds in the search for new therapeutic agents against HIV .
Antioxidant Applications
The indole nucleus is associated with antioxidant activity, which is important in protecting cells from oxidative stress. This property is beneficial in preventing diseases related to oxidative damage, such as neurodegenerative disorders. The specific antioxidant mechanisms of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid could be explored further for therapeutic applications .
Antimicrobial Applications
Indole derivatives have been found to exhibit antimicrobial activity against a variety of pathogens. This includes bacteria, fungi, and even some parasites. The ability to disrupt microbial cell processes makes indole-based compounds, like (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid, candidates for developing new antimicrobial drugs .
Antidiabetic Applications
Some indole derivatives have shown potential in managing diabetes by influencing blood glucose levels and insulin sensitivity. The indole core structure may interact with biological targets that play a role in glucose metabolism, offering a pathway for the development of antidiabetic treatments .
Antimalarial Applications
Indole compounds have historically been used in the treatment of malaria. The indole ring system can be modified to target the malaria parasite in different stages of its life cycle. This adaptability makes indole derivatives, including (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid, valuable in the ongoing fight against malaria .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGESGOYJOOYVIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649323 |
Source


|
| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1018295-36-7 |
Source


|
| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

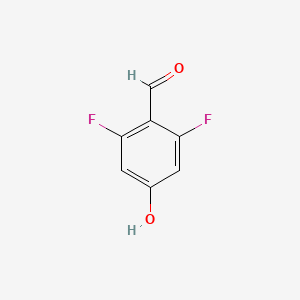

![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)

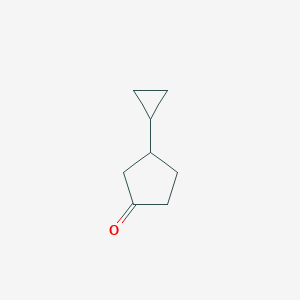
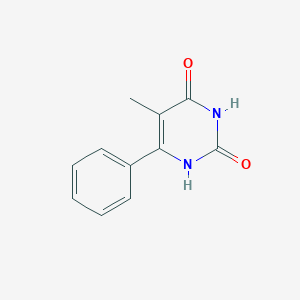


![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)

